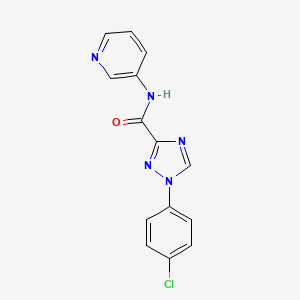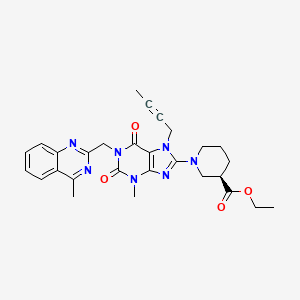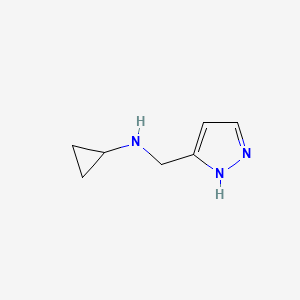
rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid: is a non-proteinogenic amino acid that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile building block in organic synthesis and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid typically involves the enantioselective introduction of amino and hydroxyl groups to an olefinic acid. Common methods include asymmetric epoxidation, dihydroxylation, or aminohydroxylation . For instance, the directed manipulation of functional groups at C3 and C4 of D-glucose has been demonstrated to synthesize this compound .
Industrial Production Methods: Industrial production methods often employ biocatalytic processes due to their high selectivity and efficiency. For example, the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds has been reported . This method is environmentally friendly and suitable for large-scale production.
化学反応の分析
Types of Reactions: rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism by which rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. Its hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their function .
類似化合物との比較
(2S,3R)-3-Methylglutamate: This compound is structurally similar and also used in the study of enzyme mechanisms.
(2S,3R)-Voruciclib hydrochloride: An orally active CDK inhibitor used in cancer research.
Uniqueness: rel-(2S,3R)-2-Amino-3,4-dihydroxybutanoic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct biochemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and the study of stereoselective reactions.
特性
分子式 |
C4H9NO4 |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3-/m0/s1 |
InChIキー |
JBNUARFQOCGDRK-HRFVKAFMSA-N |
異性体SMILES |
C([C@@H]([C@@H](C(=O)O)N)O)O |
正規SMILES |
C(C(C(C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B13360891.png)

![6-(5-Bromopyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360906.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360911.png)



![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360945.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13360951.png)
